Disodium 6-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
CAS No.: 12225-83-1
Cat. No.: VC20872966
Molecular Formula: C20H19N3NaO11S3
Molecular Weight: 596.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 12225-83-1 |
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Molecular Formula | C20H19N3NaO11S3 |
Molecular Weight | 596.6 g/mol |
IUPAC Name | disodium;6-acetamido-4-hydroxy-3-[[3-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonic acid |
Standard InChI | InChI=1S/C20H19N3O11S3.Na/c1-12(24)21-14-6-5-13-9-18(36(28,29)30)19(20(25)17(13)11-14)23-22-15-3-2-4-16(10-15)35(26,27)8-7-34-37(31,32)33;/h2-6,9-11,25H,7-8H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33); |
Standard InChI Key | QWWBSSAMUCFSQI-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC2=C(C=C(C(=C2C=C1)S(=O)(=O)[O-])N=NC3=CC(=CC=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES | CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC(=CC=C3)S(=O)(=O)CCOS(=O)(=O)O)O.[Na] |
Chemical Structure and Properties
Disodium 6-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate features a complex molecular structure with multiple functional groups that determine its chemical behavior and applications. The compound possesses a naphthalene backbone substituted with various functional groups that contribute to its specific properties.
Molecular Identification
The compound is identified by several key parameters that allow for its unambiguous recognition in chemical databases and literature:
Parameter | Value |
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CAS Number | 20262-58-2 |
Molecular Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ |
Molecular Weight | 617.53702 g/mol |
EINECS | 2436539 |
This synthetic organic compound contains a naphthalene core structure with multiple functional groups attached, creating its unique chemical identity .
Structural Features
The compound's structure is characterized by several key functional groups that determine its reactivity and applications:
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Azo Group (-N=N-): Forms a critical chromophoric center that contributes to the compound's color properties.
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Naphthalene Core: Provides aromatic stability and serves as the backbone for the molecule.
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Sulfonate Groups: Multiple sulfonate moieties enhance water solubility.
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Acetamido Group: The 6-acetamido substituent influences the compound's reactivity and stability.
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Hydroxy Group: The 4-hydroxy substituent affects its chemical behavior and may participate in hydrogen bonding.
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Sulphonatooxy Ethyl Sulphonyl Group: This specialized functional group contributes to the compound's textile-binding properties .
The combination of these structural elements results in a molecule that exhibits both color-generating capabilities and specific binding affinities to various substrates.
Chemical Reactivity and Mechanism of Action
The chemical behavior of disodium 6-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate is primarily determined by its functional groups and their interactions with various substrates and environmental conditions.
Reactive Centers
The compound contains several reactive centers that participate in chemical transformations:
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Azo Linkage: The -N=N- bond can undergo reductive cleavage under appropriate conditions, potentially forming amine products.
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Sulphonate Groups: These groups enhance water solubility and can participate in ionic interactions.
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Hydroxy Group: The hydroxyl moiety can engage in hydrogen bonding and acid-base reactions.
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Acetamido Group: This functionality provides additional hydrogen bonding capability and can undergo hydrolysis under certain conditions .
Binding Mechanisms
When used as a dye, the compound likely interacts with substrates through multiple mechanisms:
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Ionic Bonding: The sulfonate groups can form ionic bonds with positively charged substrate sites.
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Hydrogen Bonding: The acetamido and hydroxy groups can establish hydrogen bonds with appropriate substrate functional groups.
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Covalent Attachment: The sulphonatooxy ethyl sulphonyl group may enable covalent binding to specific substrates, particularly in textile applications .
This complex binding profile contributes to the compound's effectiveness as a dye across various applications.
Applications and Uses
Disodium 6-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate finds application in several industries due to its distinctive properties and structural characteristics.
Textile Industry Applications
The compound is primarily utilized as a dye in textile manufacturing, where it provides several advantages:
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Coloration Properties: The azo and naphthalene components contribute to its vibrant color properties, making it valuable for textile dyeing.
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Water Solubility: The multiple sulfonate groups enhance its solubility in aqueous solutions, facilitating application in water-based dyeing processes.
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Binding Capability: The specialized functional groups enable effective attachment to various fiber types.
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Stability: The compound's structure contributes to colorfastness in finished textiles .
The compound may be marketed under trade names such as "Bezactiv Orange" in commercial textile dyeing formulations .
Biological Applications
Beyond textile applications, the compound has utility in biological research and laboratory settings:
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Biological Staining: The compound can be used for staining biological specimens, leveraging its color properties and binding capabilities.
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Research Applications: Its complex structure makes it useful in specialized research contexts where specific staining or labeling is required .
These biological applications exploit the compound's ability to bind to specific cellular components, providing visual contrast for microscopic examination and analysis.
Physical Properties and Characterization
The physical characteristics of disodium 6-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate determine its handling requirements and application methods.
Physical State and Appearance
While specific physical data is limited in the search results, azo dyes of this class typically exhibit:
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Physical Form: Likely a solid powder at room temperature
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Color: Vibrant orange or red-orange, reflecting its chromophoric structure
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Solubility: High water solubility due to its sulfonate groups and salt form
Analytical Characterization
Identification and purity assessment of this compound typically employs several analytical techniques:
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UV-Visible Spectroscopy: Exhibits characteristic absorption maxima related to its chromophoric groups
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NMR Spectroscopy: Provides structural confirmation through characteristic signals for aromatic protons and functional groups
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Mass Spectrometry: Confirms molecular weight and fragmentation patterns
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Elemental Analysis: Verifies elemental composition, particularly for sodium, nitrogen, and sulfur content
These analytical methods ensure accurate identification and quality control in both research and industrial contexts.
Comparison with Similar Compounds
Understanding disodium 6-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate in relation to similar compounds provides valuable context for its properties and applications.
Structural Analogues
Several structurally related compounds offer interesting comparisons:
Compound | CAS Number | Structural Differences | Key Property Distinctions |
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Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate | 82469-77-0 | Contains phenylamino group; lacks acetamido and sulphonatooxy ethyl sulphonyl groups | Different color properties; potentially different binding capabilities |
Tetrasodium 4-amino-5-hydroxy-3,6-bis((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate | Part of reaction mass in 937-068-4 | Contains two azo groups; different substitution pattern | More complex structure; potentially different coloration intensity |
These structural differences contribute to variations in properties such as color shade, binding affinity, and application suitability .
Functional Relationships
When considering compound functionality:
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Reactive Dye Classification: The sulphonatooxy ethyl sulphonyl group places this compound among reactive dyes capable of forming covalent bonds with substrates
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Color Properties: The specific substitution pattern on the naphthalene core and phenyl ring influences its precise color profile
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Stability Characteristics: The acetamido group may contribute to enhanced stability compared to similar compounds lacking this functionality
These relationships help contextualize the compound's position within the broader family of azo dyes and colorants.
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